3,5-Dibromo-N,N-dimethylpyridin-4-amine

Organocatalysis Acylation Structure-Activity Relationship

3,5-Dibromo-N,N-dimethylpyridin-4-amine (CAS 719304-45-7, molecular formula C₇H₈Br₂N₂, molecular weight 279.96 g/mol) is a heterocyclic organic compound featuring a pyridine core substituted with bromine atoms at the 3- and 5-positions and a dimethylamino group at the 4-position. This structural arrangement classifies it as a halogenated derivative of the widely utilized nucleophilic catalyst 4-dimethylaminopyridine (DMAP).

Molecular Formula C7H8Br2N2
Molecular Weight 279.96 g/mol
Cat. No. B11847248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-N,N-dimethylpyridin-4-amine
Molecular FormulaC7H8Br2N2
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=NC=C1Br)Br
InChIInChI=1S/C7H8Br2N2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3
InChIKeyPUZQOWBBYDTBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-N,N-dimethylpyridin-4-amine: A Halogenated DMAP Analog for Medicinal Chemistry and Catalysis Research


3,5-Dibromo-N,N-dimethylpyridin-4-amine (CAS 719304-45-7, molecular formula C₇H₈Br₂N₂, molecular weight 279.96 g/mol) is a heterocyclic organic compound featuring a pyridine core substituted with bromine atoms at the 3- and 5-positions and a dimethylamino group at the 4-position . This structural arrangement classifies it as a halogenated derivative of the widely utilized nucleophilic catalyst 4-dimethylaminopyridine (DMAP) . It serves primarily as a versatile building block in organic synthesis and as an intermediate in pharmaceutical research .

Why 3,5-Dibromo-N,N-dimethylpyridin-4-amine Cannot Be Replaced by Common Analogs in Research Applications


Substituting 3,5-dibromo-N,N-dimethylpyridin-4-amine with closely related compounds such as unsubstituted DMAP or 4-amino-3,5-dibromopyridine is not feasible for applications demanding precise molecular recognition or controlled reactivity profiles. The unique combination of a strongly electron-donating dimethylamino group and two electron-withdrawing bromine substituents creates a specific electronic environment that dramatically alters both nucleophilicity and basicity compared to non-halogenated analogs . Furthermore, the dual bromine atoms offer orthogonal synthetic handles for sequential cross-coupling reactions, a feature absent in mono-halogenated or non-halogenated pyridines . Consequently, direct replacement would compromise reaction yields, alter selectivity, or eliminate the ability to perform specific downstream transformations, underscoring the necessity of selecting the precise compound for rigorous scientific work.

Quantitative Differentiation: How 3,5-Dibromo-N,N-dimethylpyridin-4-amine Compares to Its Closest Analogs


Drastic Reduction in Nucleophilic Catalytic Activity Compared to Unsubstituted DMAP

The introduction of bromine atoms at the 3- and 5-positions of the pyridine ring significantly diminishes the nucleophilic catalytic efficiency of the dimethylamino group compared to the parent compound, 4-dimethylaminopyridine (DMAP) . This effect is attributed to the electron-withdrawing nature of the bromine substituents, which reduces the electron density on the dimethylamino nitrogen, thereby decreasing its ability to initiate nucleophilic attack on acyl electrophiles . This reduced activity is not a deficit but a design feature for applications requiring controlled, milder catalytic conditions or where over-reactivity of DMAP is undesirable.

Organocatalysis Acylation Structure-Activity Relationship

Reduced Basicity (pKa) Relative to Parent DMAP, Influencing Solubility and Reactivity

The electron-withdrawing bromine substituents in 3,5-dibromo-N,N-dimethylpyridin-4-amine lower the basicity of the pyridine nitrogen compared to the parent DMAP . This alteration in pKa affects the compound's protonation state under various pH conditions, directly influencing its solubility profile, partitioning behavior, and reactivity in acid-base mediated reactions [1]. While an exact pKa value for this specific compound is not publicly available, its reduced basicity is a well-established class effect for 3,5-dihalogenated 4-dialkylaminopyridines .

Physical Organic Chemistry Drug Design Reaction Optimization

Dual Bromine Handles for Sequential Cross-Coupling Versus Single or No Halogens in Analogs

The presence of two bromine atoms at the 3- and 5-positions provides this compound with two distinct sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) . In contrast, analogs like 4-amino-3,5-dibromopyridine or 3-bromo-N,N-dimethylpyridin-4-amine offer a different substitution pattern (primary amine vs. dimethylamine) or only a single coupling site . This dual-handle feature enables the sequential introduction of diverse chemical functionalities, allowing for the rapid construction of complex molecular architectures—a key requirement in both drug discovery and materials science .

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Distinct Biological Target Profile Inferred from Structural Analog SAR

While direct biological activity data for 3,5-dibromo-N,N-dimethylpyridin-4-amine is limited in the public domain, its close structural analog, 4-amino-3,5-dibromopyridine, has demonstrated measurable inhibitory activity against several kinases, including PI3Kγ (IC50 = 21 nM) [1]. The replacement of the primary amine (-NH2) in the analog with a tertiary dimethylamino group (-N(CH3)2) in the target compound is expected to significantly alter the compound's steric and electronic interaction with biological targets, leading to a distinct activity and selectivity profile . This difference underscores that even minor structural modifications within this chemical class can yield compounds with unique biological behavior, warranting individual evaluation rather than class-wide assumptions.

Kinase Inhibition Drug Discovery Pharmacology

Optimal Research and Procurement Scenarios for 3,5-Dibromo-N,N-dimethylpyridin-4-amine


Scaffold for Sequential Diversification in Medicinal Chemistry

When designing a library of novel compounds for drug discovery, 3,5-dibromo-N,N-dimethylpyridin-4-amine is an ideal starting scaffold due to its two bromine handles, which permit sequential and orthogonal cross-coupling reactions . This allows chemists to introduce diverse aryl, heteroaryl, or alkyl groups at the 3- and 5-positions independently, rapidly exploring chemical space around a central pyridine core. This capability is superior to using mono-halogenated or non-halogenated pyridines for generating molecular complexity.

Investigation of Structure-Activity Relationships (SAR) Around DMAP Scaffold

For researchers studying the influence of halogen substitution on the catalytic and physicochemical properties of DMAP analogs, this compound is essential. Its markedly reduced nucleophilic catalytic activity and altered basicity compared to DMAP provide a crucial data point for correlating electron-withdrawing substituents with functional performance. This insight is invaluable for the rational design of next-generation catalysts with tuned reactivity.

Synthesis of Halogenated Pharmacophores and Probe Molecules

Given the class-level evidence for kinase inhibition in related dibromopyridine analogs , this compound is a valuable building block for constructing targeted chemical probes and potential lead compounds. Its unique dimethylamino group differentiates it from primary amine analogs, offering a new vector for optimizing potency and selectivity against specific biological targets. It should be procured by groups engaged in hit-to-lead optimization campaigns requiring a halogenated, dimethylamino-substituted pyridine core.

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